Tyrphostin AG 555

Vue d'ensemble

Description

Tyrphostin AG 555 is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. It was first synthesized in the 1990s and has since been used extensively in scientific research due to its ability to selectively inhibit certain tyrosine kinases.

Mécanisme D'action

Tyrphostin AG 555 selectively inhibits certain tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, thereby disrupting the signaling pathway. The specificity of Tyrphostin AG 555 for certain tyrosine kinases is due to the structural differences in the ATP-binding site of different kinases.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of Tyrphostin AG 555 depend on the specific tyrosine kinase that is inhibited. In general, inhibition of tyrosine kinases can lead to a decrease in cell proliferation and an increase in apoptosis. Tyrphostin AG 555 has been shown to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFR), and insulin receptor (IR), among others.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using Tyrphostin AG 555 in lab experiments is its specificity for certain tyrosine kinases. This allows researchers to selectively inhibit the activity of a specific kinase and study its downstream effects. However, one limitation is that Tyrphostin AG 555 may not be effective in inhibiting all tyrosine kinases, and its effectiveness may vary depending on the specific experimental conditions.

Orientations Futures

There are several future directions for research involving Tyrphostin AG 555. One direction is to investigate its potential as a therapeutic agent for diseases such as cancer and diabetes. Another direction is to study its effects on other cellular processes, such as autophagy and DNA damage repair. Additionally, further research is needed to identify other tyrosine kinases that can be selectively inhibited by Tyrphostin AG 555.

Méthodes De Synthèse

Tyrphostin AG 555 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The starting material for the synthesis is 2-nitrobenzoic acid, which is then reacted with thionyl chloride to form 2-chlorobenzoic acid. This is then reacted with 2-aminopyridine to form the intermediate 2-(2-pyridyl)benzoic acid. The final step involves the reaction of the intermediate with N,N-dimethylformamide dimethyl acetal to form Tyrphostin AG 555.

Applications De Recherche Scientifique

Tyrphostin AG 555 has been extensively used in scientific research as a tool to study the role of tyrosine kinases in various cellular processes. It has been used to investigate the signaling pathways involved in cell proliferation, differentiation, and apoptosis. It has also been used to study the role of tyrosine kinases in cancer, diabetes, and other diseases.

Propriétés

IUPAC Name |

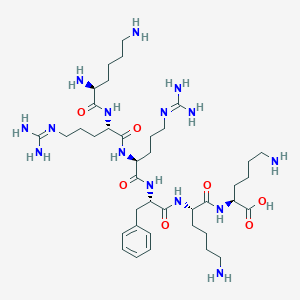

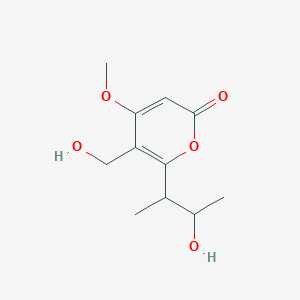

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c20-13-16(11-15-8-9-17(22)18(23)12-15)19(24)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,22-23H,4,7,10H2,(H,21,24)/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQOBTOAOGXIFL-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017644 | |

| Record name | Tyrphostin AG 555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyrphostin AG 555 | |

CAS RN |

133550-34-2 | |

| Record name | Tyrphostin AG 555 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16773 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tyrphostin AG 555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

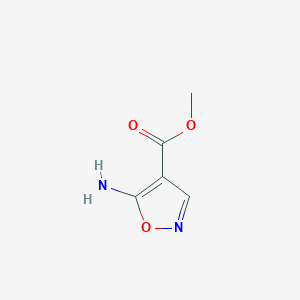

![Furo[3,2-c]pyridin-2-ylmethanamine](/img/structure/B133487.png)

![(1S,22S,25S,28R,31R,42S)-22-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B133501.png)

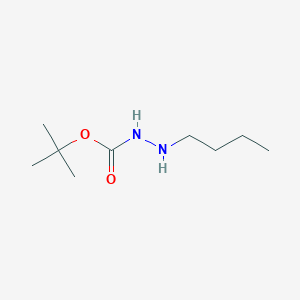

![N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide](/img/structure/B133507.png)